1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea
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Overview
Description
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, commonly known as MMPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MMPI is a potent inhibitor of a specific class of enzymes known as matrix metalloproteinases (MMPs), which are involved in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and metastasis.
Mechanism of Action
MMPI exerts its effects by inhibiting the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins. This compound are involved in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and metastasis. By inhibiting the activity of this compound, MMPI can prevent the degradation of extracellular matrix proteins, thereby reducing tumor growth and metastasis.
Biochemical and Physiological Effects:
MMPI has been shown to have a range of biochemical and physiological effects, particularly in the context of cancer. In animal models of cancer, MMPI has been shown to reduce tumor growth and metastasis, as well as inhibit angiogenesis and induce apoptosis. In addition, MMPI has also been shown to reduce inflammation and oxidative stress, which are associated with many pathological conditions.
Advantages and Limitations for Lab Experiments
MMPI has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of selectivity for 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea. In addition, MMPI has been extensively studied in animal models of cancer, and its effects have been well characterized. However, there are also some limitations to the use of MMPI in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the high cost of synthesis and purification may also limit its use in some experiments.
Future Directions
There are several future directions for the study of MMPI. One area of research is the development of more potent and selective MMP inhibitors, which may have greater therapeutic potential. Another area of research is the investigation of the potential applications of MMPI in other pathological conditions, such as osteoarthritis, atherosclerosis, and inflammatory bowel disease. Finally, the development of new delivery systems for MMPI may also enhance its effectiveness in vivo.
Synthesis Methods
The synthesis of MMPI involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 1-methanesulfonyl-4-methoxypiperidine, which is then reacted with thiophen-2-yl isocyanate to form the desired product, MMPI. The overall yield of the synthesis process is around 30%, and the purity of the final product is typically greater than 95%.
Scientific Research Applications
MMPI has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea are overexpressed in many types of cancer, and their activity is associated with tumor growth, invasion, and metastasis. MMPI has been shown to inhibit the activity of this compound, thereby reducing tumor growth and metastasis in animal models of cancer. In addition, MMPI has also been studied for its potential applications in other pathological conditions, such as osteoarthritis, atherosclerosis, and inflammatory bowel disease.
properties
IUPAC Name |
1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c1-20-13(5-7-16(8-6-13)22(2,18)19)10-14-12(17)15-11-4-3-9-21-11/h3-4,9H,5-8,10H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBQJWGBNPCDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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